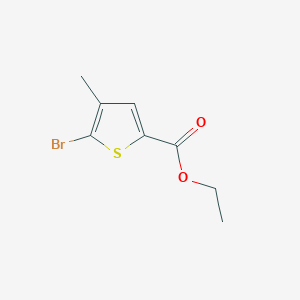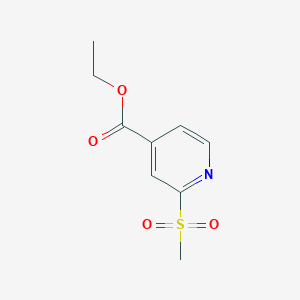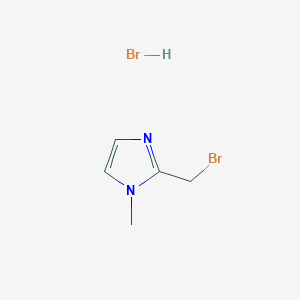
Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate is a chemical compound with the molecular formula C8H9BrO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry, material science, and medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with a bromo group at the 5-position, a methyl group at the 4-position, and a carboxylate group at the 2-position .Chemical Reactions Analysis
Thiophene derivatives have been found to react with various nucleophiles and electrophiles . For instance, enaminones, which are stable species and valuable precursors for the preparation of various organic compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.12 and a molecular formula of C8H9BrO2S . More specific properties such as density, boiling point, and others were not found in the search results.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate is involved in various chemical reactions and synthesis processes. For instance, it undergoes metalation by butyllithium in the 5-position, leading to the formation of dimethyl 2,5-thiophenedicarboxylate through conversion, demonstrating its reactivity and utility in synthesizing complex molecules (Gol'dfarb et al., 1959). Additionally, direct bromination techniques have been developed for ethyl 5-alkylthiophene-2-carboxylates, showcasing the compound's versatility in organic synthesis and the preparation of halogenated derivatives (Taydakov & Krasnoselskiy, 2010).
Material Science and Crystallography
In the field of material science and crystallography, the compound has been used to study the crystal structures of related molecules, providing insights into the molecular conformation and potential applications in designing new materials (Kurbanova et al., 2009).
Organic Chemistry and Catalysis
This compound serves as a precursor in palladium-catalysed direct heteroarylations, enabling the synthesis of biheteroaryls. Its use highlights the importance of such compounds in facilitating complex organic transformations and contributing to the development of new organic synthesis methodologies (Fu et al., 2012).
Pharmaceutical Research
While specifically excluding drug use and dosage information, it's noteworthy that derivatives of this compound have potential applications in pharmaceutical research. For instance, synthesis routes involving this compound can lead to novel organic structures with potential therapeutic properties (Danel et al., 1996).
Development of Insecticides
The compound has been used in the development of new insecticides, demonstrating its role in creating building blocks for 2,6-dihaloaryl 1,2,4-triazole insecticides. This research contributes to the agricultural sciences by providing new tools for pest control (Hull et al., 2007).
Mécanisme D'action
Target of Action
Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Other thiophene derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been found to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological activities, suggesting that they may have significant molecular and cellular effects .
Orientations Futures
The future directions for research on Ethyl 5-bromo-4-methyl-2-thiophenecarboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods for thiophene derivatives could also be a focus of future research .
Propriétés
IUPAC Name |
ethyl 5-bromo-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBONPDAWGFCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)


![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)

![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)





